(S)-2-(1-Amino-ethyl)-benzoic acid
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Overview
Description
(S)-2-(1-Amino-ethyl)-benzoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzoic acid moiety. The (S)-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-ethyl)-benzoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce enantioselectivity during the formation of the amino-ethyl group. For instance, the use of engineered transaminase polypeptides has been shown to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes utilize chiral catalysts and optimized reaction conditions to ensure high yield and purity of the desired enantiomer. The use of biocatalysts, such as engineered transaminases, is also common in industrial applications due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Amino-ethyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-2-(1-Amino-ethyl)-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(1-Amino-ethyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, leading to enantioselective effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- ®-2-(1-Amino-ethyl)-benzoic acid
- (S)-3-(1-Amino-ethyl)-phenol
- (S)-3-(1-Amino-ethyl)-aniline
Uniqueness
(S)-2-(1-Amino-ethyl)-benzoic acid is unique due to its specific (S)-configuration, which imparts distinct enantioselective properties. This makes it particularly valuable in applications requiring high enantiomeric purity and selectivity. Compared to similar compounds, it offers unique interactions with biological targets and can be used to study chiral effects in various systems .
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]benzoic acid |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
KYZTUNCFUQURFU-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(=O)O)N |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)N |
Origin of Product |
United States |
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